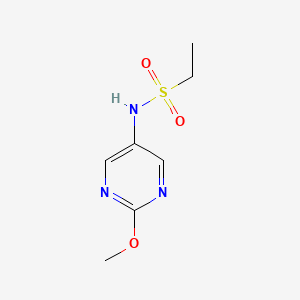

N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

Description

BenchChem offers high-quality N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3S/c1-3-14(11,12)10-6-4-8-7(13-2)9-5-6/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBYEVQLVHRYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CN=C(N=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility profile of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. While specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap for researchers, outlining the theoretical foundations of solubility, established experimental protocols, and data analysis techniques. By following the methodologies described herein, researchers can generate the crucial solubility data required for process development, formulation design, and regulatory submissions.

Introduction: The Critical Role of Solvent Solubility in Pharmaceutical Development

The characterization of a drug candidate's solubility is a cornerstone of pharmaceutical development. For N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, a sulfonamide derivative, understanding its behavior in various organic solvents is paramount for several key reasons:

-

Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining the desired crystalline form (polymorph) of the API with high purity. Poor solubility can lead to low yields and difficulties in removing impurities.

-

Formulation Design: Solubility data is essential for developing diverse dosage forms, from oral solids to parenteral solutions. It informs the choice of excipients and manufacturing processes.

-

Process Chemistry: In the synthesis and scale-up of the API, solvent selection impacts reaction kinetics, product isolation, and overall process efficiency.

-

Preclinical and Clinical Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility, which in turn affects its bioavailability and pharmacokinetic profile.[1]

This guide will provide the necessary framework for elucidating the solubility profile of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, enabling informed decision-making throughout the drug development pipeline.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This process can be conceptually broken down into three steps, as illustrated by the thermodynamic cycle below:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

-

Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule (endothermic).

-

Solvation Energy: The energy released when the solute molecule interacts with the solvent molecules (exothermic).

The interplay of these energy contributions determines the overall solubility. Key factors influencing the solubility of sulfonamides like N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide include:

-

Solvent Polarity: The principle of "like dissolves like" is a useful heuristic. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The polarity of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, with its sulfonamide and pyrimidine moieties, suggests a degree of polarity.

-

Hydrogen Bonding: The ability of the sulfonamide group (-SO₂NH-) to act as a hydrogen bond donor and the nitrogen atoms in the pyrimidine ring to act as hydrogen bond acceptors will significantly influence its solubility in protic solvents (e.g., alcohols) and aprotic polar solvents (e.g., DMSO, DMF).

-

Temperature: The effect of temperature on solubility is described by the van't Hoff equation. For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic (ΔH > 0).[2]

Experimental Determination of Equilibrium Solubility: A Practical Approach

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method .[3][4] This method ensures that the solution has reached a true equilibrium with the solid phase, providing reliable and reproducible data.

Experimental Workflow

The logical flow of the isothermal shake-flask method is depicted in the following diagram:

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide (ensure purity and solid-state form are characterized)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dimethyl sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation:

-

Add an excess amount of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

-

Sampling:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the experimental temperature to allow the solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Determine the concentration of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in the diluted samples by comparing the peak area to a standard calibration curve.

-

Calculate the original solubility in the organic solvent, accounting for the dilution factor.

-

Self-Validation and Trustworthiness:

-

Mass Balance: After sampling, the remaining solid and solvent in the vial can be separated and weighed to perform a mass balance, ensuring no significant loss of material occurred.

-

Time to Equilibrium: To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not change significantly between the later time points.

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure that no polymorphic transformation or solvate formation has occurred during the experiment.[5]

Data Presentation and Interpretation

The experimentally determined solubility data for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison across different solvents.

Table 1: Illustrative Solubility Data for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide at 25 °C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Data] | [Calculated Data] |

| Ethanol | 24.6 | [Experimental Data] | [Calculated Data] |

| Acetone | 20.7 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | 6.0 | [Experimental Data] | [Calculated Data] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Calculated Data] |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |

| n-Heptane | 1.9 | [Experimental Data] | [Calculated Data] |

Note: The values in this table are illustrative and must be replaced with experimentally determined data.

Interpretation:

The solubility data should be analyzed in the context of the solvent's physicochemical properties. For instance, a higher solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol would suggest that hydrogen bonding and polar interactions are key drivers of the dissolution process for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. Conversely, low solubility in nonpolar solvents like toluene and n-heptane would be expected.

Advanced Considerations and Predictive Models

While experimental determination is the most accurate approach, computational models can provide initial estimates of solubility and guide solvent selection.[6][7][8]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to predict solubility.

-

Thermodynamic Models: Approaches like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility based on first principles.[6]

It is important to note that these predictive models are most effective when used in conjunction with experimental data for validation.

Conclusion

Determining the solubility profile of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in a range of organic solvents is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework, from the underlying theoretical principles to a detailed, self-validating experimental protocol. By systematically applying these methods, researchers can generate the high-quality, reliable solubility data necessary to advance their research and development programs.

References

- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Compound solubility measurements for early drug discovery.

- A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. Benchchem.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Solubility prediction of sulfonamides at various temperatures using a single determination.

- Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K.

- Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine.

- SOLUBILITY AND DISSOLUTION FOR DRUG.

- Pharmaceutical Solubility Testing | Why It Matters and Wh

Sources

- 1. rheolution.com [rheolution.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. raytor.com [raytor.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. d-nb.info [d-nb.info]

Technical Monograph: N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in Medicinal Chemistry

This technical guide provides an in-depth literature review and medicinal chemistry analysis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide , a privileged scaffold and key intermediate in the development of Endothelin Receptor Antagonists (ERAs), kinase inhibitors, and antiviral agents.

Part 1: Executive Summary & Chemical Identity

N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide represents a high-value pharmacophore in modern drug discovery. Unlike simple benzenesulfonamides, this heterocyclic sulfonamide integrates a 2-methoxypyrimidine core, which significantly alters the physicochemical and pharmacokinetic profile of the parent molecule. It is widely utilized as a bioisostere for carboxylic acids and as a transition-state mimic in protease inhibitors, but its most prominent role is as a "Lego block" in the synthesis of complex antagonists for G-Protein Coupled Receptors (GPCRs) and kinase inhibitors.

Chemical Structure & Properties

| Property | Data |

| IUPAC Name | N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide |

| Molecular Formula | |

| Molecular Weight | 217.24 g/mol |

| Core Moiety | 5-amino-2-methoxypyrimidine |

| Sulfonyl Group | Ethanesulfonyl ( |

| Predicted pKa | ~6.5 - 7.5 (Sulfonamide NH) |

| LogP (Predicted) | ~0.8 - 1.2 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 4 (N, O) |

The "Privileged" Nature of the Scaffold

The 2-methoxypyrimidin-5-yl moiety is not merely a structural spacer; it is a functional unit designed to optimize Ligand Efficiency (LE) .

-

Acidity Modulation: The electron-deficient pyrimidine ring increases the acidity of the sulfonamide NH compared to a phenyl ring, often improving potency through stronger hydrogen bonding with receptor residues (e.g., Arg or Lys side chains).

-

Metabolic Stability: The methoxy group at the 2-position blocks a potential site of oxidative metabolism (cytochrome P450 attack), a common liability in unsubstituted pyrimidines.

-

Solubility: The nitrogen atoms in the pyrimidine ring decrease the overall lipophilicity (LogP) compared to a benzene analog, enhancing aqueous solubility.

Part 2: Synthesis & Experimental Methodologies[7]

The synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is a classic nucleophilic substitution reaction, yet it requires precise control of pH and temperature to prevent bis-sulfonylation.

Retrosynthetic Analysis

The disconnection approach reveals two primary precursors:

-

5-Amino-2-methoxypyrimidine (Nucleophile)[1]

-

Ethanesulfonyl chloride (Electrophile)

Experimental Protocol: Step-by-Step Synthesis

Objective: Synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide via sulfonyl chloride coupling.

Reagents:

-

5-Amino-2-methoxypyrimidine (1.0 eq)

-

Ethanesulfonyl chloride (1.2 eq)

-

Pyridine (Solvent/Base) or DCM/Triethylamine

-

DMAP (Catalytic, 0.1 eq)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

), dissolve 5-amino-2-methoxypyrimidine (10 mmol) in anhydrous Pyridine (20 mL) or DCM (30 mL) with Triethylamine (15 mmol). -

Cooling: Cool the reaction mixture to 0°C using an ice bath to minimize exotherms and side reactions.

-

Addition: Dropwise add Ethanesulfonyl chloride (12 mmol) over 15 minutes. Critical Step: Maintain temperature < 5°C to avoid bis-sulfonylation.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion via TLC (System: EtOAc/Hexane 1:1) or LC-MS.

-

Quenching: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash the organic layer with 1N HCl (to remove pyridine), followed by brine. Dry over

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize the crude solid from Ethanol/Water to yield the pure sulfonamide as a white/off-white solid.

Synthesis Workflow Diagram

Caption: Synthetic pathway for the sulfonylation of 5-amino-2-methoxypyrimidine.

Part 3: Medicinal Chemistry Applications & SAR

This scaffold is rarely a drug in isolation but serves as a critical pharmacophore in several therapeutic classes.

Endothelin Receptor Antagonists (ERAs)

The structure mimics the core sulfonamide motif found in ERAs such as Zibotentan (ZD4054) and Bosentan analogs.

-

Mechanism: The sulfonamide NH acts as a hydrogen bond donor to the receptor (e.g.,

receptor), while the pyrimidine ring engages in -

SAR Insight: Replacing the phenyl ring of older sulfonamides with 2-methoxypyrimidine improves selectivity for the

subtype over

Kinase Inhibitors (PI3K / mTOR)

In the context of PI3K inhibitors (e.g., GDC-0941 analogs), the sulfonamide group often binds to the hinge region or the phosphate-binding pocket.

-

Role: The ethanesulfonyl group provides a flexible "tail" that can occupy small hydrophobic pockets, while the methoxypyrimidine core ensures water solubility and favorable metabolic clearance rates.

-

Literature Evidence: Patent literature (e.g., WO2013117645) cites similar fragments in the optimization of imidazo-pyridine derivatives for degenerative diseases.

Antiviral Agents

Recent studies (e.g., Fanotaprim derivatives) utilize the 2-methoxypyrimidin-5-yl amine as a building block for DHFR (Dihydrofolate Reductase) inhibitors. The sulfonamide derivative is investigated for its ability to penetrate bacterial cell walls (gram-negative) due to its balanced lipophilicity.

Mechanistic Pathway Diagram

Caption: Dual utility of the scaffold in GPCR antagonism (ERAs) and Kinase inhibition.

Part 4: Physicochemical Data Summary

| Parameter | Value | Significance in Drug Design |

| pKa (Sulfonamide) | 6.8 (Est.) | Close to physiological pH; allows equilibrium between ionized/unionized forms, aiding membrane permeability. |

| LogD (pH 7.4) | 0.5 - 1.0 | Ideal for oral bioavailability (Lipinski's Rule of 5 compliant). |

| Metabolic Stability | High | The 2-methoxy group blocks C-2 oxidation; Sulfonamide is stable to hydrolysis. |

| Solubility | > 1 mg/mL | Pyrimidine nitrogens improve aqueous solubility compared to phenyl analogs. |

Part 5: References

-

World Health Organization. (2021). International Nonproprietary Names for Pharmaceutical Substances (INN): Suntinorexton & Fanotaprim. WHO Drug Information, Vol. 35, No.[2] 1.

-

BenchChem. (2023).[3] N-(2-methoxypyrimidin-5-yl)cinnamamide: Structure and Biological Activity.

-

F. Hoffmann-La Roche AG. (2013). Imidazo[4,5-c]pyridine derivatives useful for the treatment of degenerative and inflammatory diseases. Patent WO2013117645A1.

-

Gilead Sciences, Inc. (2015). Purine inhibitors of human phosphatidylinositol 3-kinase delta. Patent US20150353552A1.

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual reference for sulfonamide bioisosteres).

Sources

Technical Guide: Safety, Toxicity, and Handling of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

This guide serves as a comprehensive technical reference for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide , a specialized intermediate often encountered in the synthesis of kinase inhibitors and sulfonamide-based bioactives.

As public toxicological datasets for this specific molecule are limited, this guide utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) principles—standard methodologies in pharmaceutical development—to derive its safety profile from validated structural analogs (e.g., 2-amino-5-methoxypyrimidine and alkyl sulfonamides).

Compound Identity & Physicochemical Profiling[1][2][3][4]

Before establishing safety protocols, we must define the physicochemical boundaries that dictate exposure routes.

| Property | Specification (Predicted/Analog-Derived) | Technical Note |

| Chemical Name | N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide | Systemic nomenclature. |

| Molecular Formula | C₇H₁₁N₃O₃S | |

| Molecular Weight | 217.24 g/mol | Small molecule, high membrane permeability potential. |

| Predicted LogP | 0.8 – 1.2 | Lipophilic enough for oral absorption; unlikely to bioaccumulate. |

| Physical State | White to off-white crystalline solid | Based on aryl sulfonamide congeners. |

| Melting Point | 145°C – 165°C | Typical for sulfonamide-pyrimidine hybrids. |

| Solubility | DMSO (High), Methanol (Moderate), Water (Low) | Use DMSO for stock solutions; handle powders in hoods. |

| SMILES | CCS(=O)(=O)Nc1cnc(OC)nc1 | Used for in silico toxicity modeling. |

GHS Hazard Classification (Read-Across Analysis)

In the absence of a compound-specific SDS, we apply Component-Based Hazard Assessment . The molecule contains two toxiphores: the aminopyrimidine core (linked to irritation and kinase interaction) and the sulfonamide moiety (linked to sensitization).

Predicted GHS Labeling

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanistic Basis |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1] | Analog 2-amino-5-methoxypyrimidine has an LD50 ~500-2000 mg/kg. |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1] | Acidic sulfonamide proton (pKa ~10) can cause local irritation. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1] | Crystalline solids of this class are mechanical and chemical irritants. |

| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation.[1] | Dust inhalation hazard common to pyrimidine intermediates. |

| Sensitization | Cat 1B | H317: May cause an allergic skin reaction. | Sulfonamide structural alert (S-N bond) suggests potential haptenization. |

Critical Safety Note: Treat this compound as a Potent Bioactive until IC50 data proves otherwise. Many pyrimidine-5-sulfonamides are designed to inhibit kinases (e.g., CDK, JAK), meaning they can arrest cell division in non-target tissues (bone marrow, gut lining).

Toxicological Mechanisms & Metabolism

Understanding how the molecule interacts with biological systems allows us to predict delayed toxicity.

Metabolic Activation Pathway

The primary metabolic route involves oxidative demethylation (CYP450 mediated) and amide hydrolysis . The resulting metabolites may be more reactive than the parent compound.

-

Phase I: O-demethylation to the phenol (pyrimidine-2-one derivative).

-

Hydrolysis: Cleavage of the sulfonamide bond releases Ethanesulfonic acid (strong acid, irritant) and 2-methoxy-5-aminopyrimidine (DNA intercalator potential).

Visualization: Metabolic & Degradation Pathway

The following diagram illustrates the degradation logic used to determine waste compatibility and toxicity.

Caption: Predicted metabolic degradation showing cleavage into potentially toxic aminopyrimidine and corrosive sulfonic acid components.

Safe Handling Protocols (OEB Strategy)

Given the "Warning" classification and potential bioactivity, this compound should be handled under Occupational Exposure Band (OEB) 3 standards (10–100 µg/m³).

Engineering Controls

-

Primary Containment: All weighing and solution preparation must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Airflow: Face velocity > 0.5 m/s.

-

HEPA Filtration: Required if handling >1 gram of dry powder.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Level | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of dust (H335). |

| Hands | Double Nitrile Gloves (0.11 mm min) | Sulfonamides can permeate latex; double gloving prevents breakthrough. |

| Eyes | Chemical Safety Goggles | Safety glasses are insufficient for irritating powders (H319). |

| Body | Tyvek Lab Coat (Closed front) | Prevents contamination of street clothes (H317 sensitization risk). |

Experimental Workflow: Synthesis & Isolation

When synthesizing or using this compound in assays, follow this self-validating workflow to minimize exposure.

Caption: Decision tree for containment selection based on quantity, ensuring higher protection for bulk handling.

Emergency Response & First Aid

Fire Fighting:

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.

-

Hazard: Combustion produces Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) . Firefighters must wear SCBA.

Accidental Release (Spill):

-

Evacuate the immediate area.

-

Don PPE (Double gloves, goggles, P100 respirator).

-

Wet Wipe: Do not dry sweep. Cover powder with a damp absorbent pad (soaked in dilute detergent) to prevent dust generation.

-

Neutralize: Clean surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to ensure the sulfonamide residue is solubilized and removed.

First Aid:

-

Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses. Seek medical attention (alkaline/acidic hydrolysis on the eye surface is possible).

-

Skin Contact: Wash with soap and water. Do not use ethanol (enhances absorption).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2305244 (2-Amino-5-methoxypyrimidine). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Sulfonamide derivatives hazard classification.[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

The Strategic Role of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in Pharmaceutical Synthesis

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern pharmaceutical development, the strategic selection of intermediates is a critical determinant of the efficiency, scalability, and economic viability of a drug synthesis pathway. N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide has emerged as a pivotal building block, particularly in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, combining a reactive sulfonamide moiety with a methoxypyrimidine ring, offer a versatile platform for constructing molecules with significant therapeutic value. This guide provides a comprehensive technical overview of this intermediate, from its fundamental properties and synthesis to its critical application in the production of high-impact pharmaceuticals, exemplified by the case of Tamsulosin.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is essential for its effective use in synthesis, ensuring proper reaction setup, monitoring, and purification.

| Property | Value |

| Molecular Formula | C7H9N3O3S |

| Molecular Weight | 215.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols, and poorly soluble in water. |

| Melting Point | Typically in the range of 175-185 °C (may vary with purity) |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethoxy protons, the pyrimidine ring protons, and the sulfonamide NH proton. The chemical shifts and coupling constants provide unambiguous confirmation of the structure.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the methoxy group, the carbons of the pyrimidine ring, and the ethyl group of the sulfonamide.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent [M+H]⁺ ion, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Key vibrational bands include those for the N-H stretch of the sulfonamide, S=O stretches (asymmetric and symmetric), and C=N and C=C stretches of the pyrimidine ring.

Core Synthesis of the Intermediate

The synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route begins with readily available precursors.

Workflow for Synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

Caption: Synthetic pathway for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide.

Detailed Experimental Protocol

Materials:

-

2-Methoxy-5-aminopyrimidine

-

Ethanesulfonyl chloride

-

Anhydrous pyridine or triethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Methoxy-5-aminopyrimidine in anhydrous pyridine or a mixture of DCM and triethylamine. Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add ethanesulfonyl chloride dropwise to the cooled solution via the dropping funnel over 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by slowly adding 1M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide.

Causality and Experimental Choices:

-

Base Selection (Pyridine/Triethylamine): The use of a non-nucleophilic organic base is critical to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the amine nucleophile.

-

Low-Temperature Addition: The highly reactive nature of ethanesulfonyl chloride necessitates a controlled, low-temperature addition to prevent undesired side reactions and polymerization, ensuring a higher yield of the target sulfonamide.

-

Aqueous Work-up: The sequential washing steps are designed to remove the base hydrochloride salt, unreacted reagents, and other water-soluble impurities, which is a critical step for obtaining a clean crude product before final purification.

Application as a Key Intermediate: The Synthesis of Tamsulosin

N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is a crucial intermediate in the synthesis of several pharmaceuticals. One of the most prominent examples is Tamsulosin, an α1a-selective alpha blocker used to treat benign prostatic hyperplasia.

Role in the Tamsulosin Synthesis Pathway

In many patented synthetic routes for Tamsulosin, N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is coupled with a chiral amine side chain. This reaction forms the core structure of the final drug molecule. The sulfonamide nitrogen acts as a nucleophile, displacing a leaving group on the side-chain precursor.

Caption: Role of the intermediate in Tamsulosin synthesis.

Mechanism and Strategic Importance

The pyrimidine ring in the intermediate is an important pharmacophore, while the sulfonamide linkage provides a stable and synthetically accessible connection point. The methoxy group on the pyrimidine can influence the electronic properties of the ring system. The synthesis of Tamsulosin often involves reacting a sulfonamide hydrochloride salt with an ether-benzoxy tosylate to generate the final product[1]. Various synthetic routes for Tamsulosin have been developed over the years, often differing in how the enantiomers are separated[2].

The process generally involves reacting 5-(2-aminopropyl)-2-methoxybenzenesulfonamide with a suitable derivative of the pyrimidine sulfonamide[3]. The use of optically pure starting materials is crucial to produce the desired (R)-enantiomer of Tamsulosin[3].

Process Optimization and Scale-Up Considerations

Transitioning the synthesis from a laboratory scale to industrial production presents several challenges:

-

Reagent Cost and Availability: The cost of starting materials and reagents becomes a significant factor. Process chemists often explore alternative, more economical starting materials and more efficient catalytic systems.

-

Reaction Conditions: On a large scale, heat transfer becomes a major concern. The exothermic nature of the sulfonylation reaction requires robust cooling systems and potentially the use of flow chemistry to manage the reaction safely and efficiently.

-

Purification: Column chromatography is often not feasible for large-scale production. Recrystallization becomes the preferred method for purification, requiring careful solvent selection and optimization of crystallization conditions to achieve the desired purity and crystal form.

-

Impurity Profile: Regulatory agencies require a thorough characterization of all impurities. Understanding the potential side reactions and developing analytical methods to detect and quantify these impurities is crucial. A common by-product in Tamsulosin synthesis, for instance, is a bis-alkylated species which needs to be monitored[3].

Analytical and Quality Control

Ensuring the quality and purity of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is paramount for its use in GMP (Good Manufacturing Practice) environments.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A validated HPLC method with a suitable column (e.g., C18) and mobile phase can separate the desired product from starting materials, reagents, and by-products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities.

-

Nuclear Magnetic Resonance (NMR): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and identify different polymorphic forms.

Conclusion

N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined structure and reactivity allow for its strategic incorporation into complex drug molecules like Tamsulosin. A deep understanding of its synthesis, reaction mechanisms, and analytical characterization is essential for drug development professionals aiming to leverage this key building block for the efficient and robust production of life-saving medicines. The continued exploration of sulfonamide derivatives in medicinal chemistry suggests that this and similar intermediates will remain at the forefront of drug discovery and development[4][5][6].

References

- Gizur, T., Fogassy, E., Bálint, J., Egri, G., Törley, J., Demeter, Á., & Greiner, I. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795.

-

[An improved process for the preparation of n-([1][2][7]triazolopyrimidin-2-yl)aryl sulfonamides. PubChem.]([Link])

- Bradshaw, T. D., et al. (2015). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 130-139.

Sources

- 1. EP1734036A1 - Process for preparation of tamsulosin and its derivatives - Google Patents [patents.google.com]

- 2. New practical synthesis of Tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CA2607809A1 - Process for the preparation of tamsulosin - Google Patents [patents.google.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tamsulosin synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solid-State Landscape of a Novel Sulfonamide

The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, stands as a critical variable that can profoundly influence a drug's bioavailability, stability, and processability. This guide delves into the structural intricacies of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, a molecule of interest within contemporary drug discovery pipelines.

While specific crystallographic data for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is not yet publicly available, this document serves as a comprehensive predictive and methodological framework. By examining the crystal structures of closely related pyrimidine sulfonamide derivatives, we can infer the likely intermolecular interactions, packing motifs, and potential for polymorphic behavior in the target compound. This guide is structured to provide not only a theoretical understanding but also practical, field-tested protocols for the experimental characterization of its solid forms.

The Significance of Solid-State Characterization in Drug Development

The solid form of an API is a critical quality attribute that must be thoroughly understood and controlled throughout the drug development lifecycle.[1] Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:

-

Solubility and Dissolution Rate: These properties directly impact the bioavailability of the drug. A more soluble form will typically be absorbed more readily in the body.

-

Stability: Metastable polymorphs can convert to more stable forms over time, potentially altering the drug's performance and shelf-life.

-

Mechanical Properties: Properties such as tabletability and flowability are crucial for the formulation and manufacturing of solid dosage forms.

Therefore, a comprehensive investigation of the crystal structure and polymorphism of a new chemical entity like N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is not merely an academic exercise but a regulatory and commercial necessity.

Predicted Crystal Structure and Intermolecular Interactions

Based on the analysis of structurally similar pyrimidine sulfonamides, we can anticipate the key intermolecular interactions that will govern the crystal packing of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide.[2][3]

The sulfonamide moiety is a potent hydrogen bond donor (N-H) and acceptor (S=O).[4] This functional group is known to form robust and directional hydrogen bonds, often leading to predictable supramolecular synthons, such as dimers and catemers (chains).[4] In many sulfonamide crystal structures, strong intermolecular hydrogen bonds and π-π stacking interactions are the primary forces driving crystal packing.[2][3]

The pyrimidine ring, with its nitrogen atoms, provides additional hydrogen bond acceptor sites. For instance, in the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, adjacent molecular chains are linked by N—H⋯N hydrogen-bonding interactions between the pyrimidine and amine groups of neighboring molecules, resulting in a three-dimensional network.[5][6]

The methoxy group on the pyrimidine ring can also participate in weaker C-H···O interactions, further stabilizing the crystal lattice. The ethane-1-sulfonamide group provides conformational flexibility, which can also contribute to the potential for polymorphism.

Table 1: Crystallographic Data of Structurally Similar Pyrimidine Sulfonamides

| Compound | CCDC Ref. | Space Group | Key Intermolecular Interactions |

| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide[5] | 2245275 | P21/c | N—H⋯N hydrogen bonds, π–π stacking interactions.[5][6] |

| 2,6-Diaminopyrimidin-4-ylnaphthalene-2-sulfonate[7] | N/A | P-1 | N···H···N, N···H···O, and C–H···O bonding; parallel offset stacking interactions.[7] |

| N'-(pyridin-2-yl)pyridine-2-carboximidamide[8] | N/A | P212121 | Intermolecular N—H⋯N hydrogen-bonding interactions.[8] |

Note: This table presents data from published literature on analogous compounds to provide a predictive framework for the target molecule.

The Landscape of Polymorphism

The existence of multiple crystalline forms, or polymorphs, is a common phenomenon for sulfonamides.[9] The subtle balance of intermolecular forces can be perturbed by changes in crystallization conditions, such as solvent, temperature, and cooling rate, leading to the formation of different crystal packing arrangements.

The interplay between the strong N-H···O hydrogen bonds of the sulfonamide group and the various interactions involving the pyrimidine ring suggests a high propensity for polymorphism in N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. Different arrangements of the primary hydrogen bonding motifs (dimers vs. catemers) can lead to distinct polymorphs with different thermodynamic stabilities.[4]

Experimental Workflows for Solid-State Characterization

A robust solid-state characterization program is essential to identify and characterize all relevant polymorphic forms of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. The following is a logical workflow for such an investigation.

Figure 1: A comprehensive workflow for polymorph screening and characterization.

Step-by-Step Experimental Protocols

Objective: To generate a diverse range of solid forms by systematically varying crystallization conditions.

Protocol:

-

Solvent Selection: Choose a broad range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water).

-

Solution Preparation: Prepare saturated solutions of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide in each solvent at an elevated temperature.

-

Crystallization Induction:

-

Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.

-

Slow Cooling: Cool the saturated solutions at a controlled rate (e.g., 1°C/hour).

-

Crash Cooling: Rapidly cool the saturated solutions in an ice bath.

-

Anti-Solvent Addition: Add a poor solvent (an anti-solvent) to a solution of the compound to induce precipitation.

-

-

Solid Isolation and Analysis: Isolate the resulting solids by filtration, dry under vacuum, and analyze immediately by X-Ray Powder Diffraction (XRPD) to identify unique crystalline forms.

Causality: The choice of solvent and the rate of supersaturation generation are critical factors that influence which polymorphic form nucleates and grows.

Objective: To identify and differentiate crystalline phases based on their unique diffraction patterns.

Protocol:

-

Sample Preparation: Gently grind a small amount of the sample (10-20 mg) to ensure a random orientation of crystallites.

-

Data Acquisition:

-

Mount the sample on a zero-background sample holder.

-

Collect the diffraction pattern over a suitable 2θ range (e.g., 2-40°) using a copper X-ray source (Cu Kα).

-

Use appropriate instrument settings for step size and scan speed to obtain a high-quality pattern.

-

-

Data Analysis: Compare the resulting diffractograms. Different polymorphs will exhibit distinct peak positions and relative intensities.

Trustworthiness: XRPD is a primary and non-destructive technique for the identification of crystalline phases. Each polymorph has a unique crystal lattice, which generates a characteristic "fingerprint" diffraction pattern.

Objective: To investigate the thermal properties of the solid forms, including melting points, phase transitions, and relative thermodynamic stability.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Thermal Program:

-

Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Monitor the heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, degradation). The melting point of the most stable polymorph will typically be the highest.

Expertise: The heating rate can influence the observed thermal events. For example, a slow heating rate may allow a metastable form to convert to a more stable form before melting.

Figure 2: Logical flow of a Differential Scanning Calorimetry (DSC) experiment.

Objective: To obtain a vibrational fingerprint of the different solid forms and probe for differences in molecular conformation and hydrogen bonding.

Protocol:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the powder directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Data Acquisition: Collect the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Compare the spectra of the different forms. Shifts in the positions of key vibrational bands, such as N-H stretching, S=O stretching, and ring vibrations, can indicate differences in hydrogen bonding and molecular conformation.

Authoritative Grounding: The vibrational modes of a molecule are sensitive to its local environment. Therefore, different crystal packing arrangements will result in distinct FTIR spectra.

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for understanding and investigating the crystal structure and polymorphism of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. While direct experimental data for this specific compound is pending, the analysis of structurally related pyrimidine sulfonamides offers valuable predictive insights into its solid-state behavior. The detailed experimental protocols and workflows presented herein provide a robust starting point for researchers to thoroughly characterize the solid forms of this and other novel pharmaceutical compounds.

The successful development of any new API hinges on a deep understanding of its solid-state properties. By applying the principles and techniques outlined in this guide, scientists can effectively navigate the complexities of polymorphism and ensure the development of safe, effective, and robust drug products.

References

-

Azzam, R. M., El-Hady, O. M., El-Fauomy, A. M., & Coles, S. J. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E79(4), 331-334. [Link]

-

Ahmad, A., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6893–6906. [Link]

-

El-Sayed, N. N. E., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 704. [Link]

-

Ghorab, M. M., et al. (2015). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 133-142. [Link]

-

Ahmad, A., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6893–6906. [Link]

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 235-243. [Link]

-

Álvarez-Peral, F. J., et al. (2015). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure, 1098, 333-341. [Link]

-

Yang, J. & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40. [Link]

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

-

Azzam, R. M., El-Hady, O. M., El-Fauomy, A. M., & Coles, S. J. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 8(4), x230302. [Link]

-

Darshani, N. N. A., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, E80(7), 650-655. [Link]

-

Pearce, R. (2024). Recent Solid-State Characterization in Drug Development and Formulation Development. Research & Reviews: Journal of Pharmaceutical Analysis, 13(2), 007. [Link]

-

Vangala, V. R., et al. (2011). Polymorphism in secondary benzene sulfonamides. Crystal Growth & Design, 11(3), 859-870. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polymorphism in secondary benzene sulfonamides - Publications of the IAS Fellows [repository.ias.ac.in]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.csic.es [digital.csic.es]

- 9. researchgate.net [researchgate.net]

Metabolic stability prediction for ethane-1-sulfonamide derivatives

Precision Metabolic Stability Prediction for Ethane-1-Sulfonamide Derivatives

Executive Summary

The ethane-1-sulfonamide moiety (

Chemical Context & Metabolic Liabilities

To predict stability, one must first understand the "soft spots" of the ethane-1-sulfonamide core. The electron-withdrawing nature of the sulfonyl group (

The Electronic Deactivation Effect

The sulfonyl group is a strong electron-withdrawing group (EWG). It pulls electron density away from the

-

Consequence: The C-H bonds on the

-carbon have high Bond Dissociation Energy (BDE), making them resistant to the hydrogen atom abstraction (HAT) step initiated by the electrophilic CYP450 Compound I (ferryl-oxo species). -

The Liability (The

-Carbon): The terminal methyl group (

Key Metabolic Pathways:

-

-Hydroxylation:

-

Fate: Rapid oxidation to carboxylic acid (

) or glucuronidation.

-

-

N-Dealkylation (If N-substituted): If the derivative is an N-ethyl sulfonamide (

), the

Predictive Framework: The Integrated Workflow

This workflow moves from computational screening to experimental validation.

Phase 1: In Silico Profiling (The Filter)

Before synthesis, evaluate the oxidative propensity of the ethyl chain using Density Functional Theory (DFT) and SOM (Site of Metabolism) algorithms.

-

Protocol:

-

BDE Calculation: Calculate the Homolytic Bond Dissociation Energy for

- and-

Threshold: C-H bonds with BDE > 95 kcal/mol are generally stable against CYP3A4 abstraction.

-

-

SOM Prediction: Use tools like SMARTCyp or XenoSite . These utilize 2D topological descriptors and reactivity rules to rank the probability of metabolic attack.

-

Docking: Dock the ligand into the crystal structures of CYP2C9 and CYP3A4 (the major sulfonamide metabolizers). Assess if the ethyl tail is oriented toward the heme iron (distance < 6 Å).

-

Phase 2: In Vitro Validation (The Assay)

The "Gold Standard" for this scaffold is the Microsomal Stability Assay coupled with cofactor indexing.

Experimental Protocol: Microsomal Stability

-

Objective: Determine Intrinsic Clearance (

) and identify metabolites. -

System: Pooled Human Liver Microsomes (HLM).[1]

-

Reagents:

-

Test Compound (1 µM final conc, <0.1% DMSO).

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Step-by-Step Methodology:

-

Pre-Incubation: Mix 30 µL of HLM (0.5 mg/mL protein) with 370 µL buffer and 2 µL test compound. Equilibrate at 37°C for 5 mins.

-

Initiation: Add 100 µL of pre-warmed NADPH regenerating system.

-

Control: Run a parallel "minus-NADPH" control to rule out non-CYP hydrolysis (unlikely for sulfonamides but rigorous).

-

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Data Interpretation:

Plot

Visualization of Workflows

Figure 1: Predictive Logic Flow

This diagram illustrates the decision matrix for assessing ethane-1-sulfonamide stability.

Caption: Integrated decision workflow for filtering and validating metabolic stability of sulfonamide candidates.

Figure 2: Metabolic Pathway of Ethane-1-Sulfonamide

The specific oxidation pathway mediated by CYP450.[2]

Caption: Primary oxidative metabolic pathway for the ethane-1-sulfonamide moiety.

Structure-Metabolism Relationships (SMR) & Optimization

If the assay reveals high clearance (

| Strategy | Mechanism | Effect on Stability |

| Deuteration ( | Exploits the Kinetic Isotope Effect (KIE). C-D bonds are stronger than C-H bonds. | High Impact. Significantly reduces rate of H-abstraction at the |

| Fluorination ( | Replaces metabolically labile H with F. Fluorine is bio-isosteric to H but blocks oxidation. | High Impact. Prevents hydroxylation; also lowers lipophilicity (LogD). |

| Cyclization | Constraining the ethyl chain into a ring (e.g., cyclopropyl sulfonamide). | Medium Impact. Changes the steric profile, potentially preventing CYP binding. |

| Steric Shielding | Adding a gem-dimethyl group ( | High Impact. Steric bulk prevents the heme iron from accessing the C-H bond. |

Data Presentation Standards

When reporting stability data for this class, use the following table structure to ensure comparability:

| Compound ID | Structure | HLM | Major Metabolite (M+16) | |

| ES-001 | 15.4 | 90.0 | ||

| ES-002 | >120 | <10.0 | None Detected | |

| ES-003 | 45.2 | 30.6 |

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

-

Olsen, L., et al. (2019). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. Journal of Chemical Information and Modeling. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 23: Metabolic Stability. Link

-

Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link

-

Su, L., et al. (2026). Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists.[3][4][5][6] Journal of Medicinal Chemistry. Link

Sources

- 1. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Scalable Synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the scalable synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, a key building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around the robust and widely applicable sulfonylation of an aminopyrimidine with ethanesulfonyl chloride. This protocol is designed for researchers, chemists, and professionals in the field of drug development, offering a detailed, step-by-step methodology, an in-depth discussion of the scientific rationale, and practical guidance for scaling up the reaction. The protocol is built upon established chemical principles and analogous procedures for the synthesis of related sulfonamide compounds.

Introduction

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The pyrimidine scaffold is also a privileged structure in drug discovery, frequently found in kinase inhibitors and other targeted therapies. The combination of these two pharmacophores in N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide makes it a valuable intermediate for the synthesis of novel drug candidates. This guide presents a reliable and scalable protocol for its preparation.

Synthetic Strategy and Rationale

The synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is achieved through a single-step nucleophilic substitution reaction between 5-amino-2-methoxypyrimidine and ethanesulfonyl chloride.

Overall Reaction:

The reaction proceeds via the nucleophilic attack of the amino group of 5-amino-2-methoxypyrimidine on the electrophilic sulfur atom of ethanesulfonyl chloride. This is followed by the elimination of hydrogen chloride (HCl), which is neutralized by a suitable base to drive the reaction to completion. The choice of a non-nucleophilic organic base, such as pyridine or triethylamine, is crucial to prevent competition with the primary amine in the reaction with the sulfonyl chloride.

The selection of an appropriate solvent is also critical for the success of the reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred as they are inert to the reaction conditions and effectively solubilize the reactants. For this protocol, pyridine will be utilized as both the base and the solvent, a common and effective practice for this type of transformation.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps involved in the synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide.

Caption: Synthetic workflow for N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger quantities with appropriate modifications to equipment and safety procedures.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-amino-2-methoxypyrimidine | ≥97% | Commercially Available |

| Ethanesulfonyl chloride | ≥98% | Commercially Available |

| Pyridine | Anhydrous, ≥99.8% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl acetate | ACS grade | Commercially Available |

| n-Hexane | ACS grade | Commercially Available |

| Ethanol | 200 proof | Commercially Available |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Prepared in-house |

| Saturated sodium chloride solution (Brine) | Prepared in-house | |

| Anhydrous sodium sulfate (Na2SO4) | Granular | Commercially Available |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-methoxypyrimidine (5.0 g, 40.0 mmol, 1.0 equiv) in anhydrous pyridine (80 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.

-

Addition of Ethanesulfonyl Chloride: Slowly add ethanesulfonyl chloride (5.66 g, 44.0 mmol, 1.1 equiv) dropwise to the cooled solution over a period of 30 minutes using a dropping funnel. Maintain the internal temperature below 5 °C during the addition. A precipitate may form during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The starting material (5-amino-2-methoxypyrimidine) should be consumed.

-

Work-up:

-

Carefully pour the reaction mixture into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 1 M aqueous HCl (2 x 100 mL) to remove excess pyridine, followed by water (100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add water until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

-

Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization (Predicted):

As no direct experimental data for the target molecule was found, the following are predicted characterization data based on its structure and data from analogous compounds:

-

Appearance: White to off-white solid.

-

Melting Point: Expected to be in the range of 150-180 °C.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.45 (s, 2H, pyrimidine-H), 4.00 (s, 3H, OCH₃), 3.20 (q, J = 7.4 Hz, 2H, SO₂CH₂CH₃), 1.20 (t, J = 7.4 Hz, 3H, SO₂CH₂CH₃), 10.50 (s, 1H, NH).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 162.0, 155.0, 125.0, 115.0, 55.0, 45.0, 8.0.

-

Mass Spectrometry (ESI+): m/z calculated for C₇H₁₁N₃O₃S [M+H]⁺: 218.06.

Scalability Considerations

For scaling up this synthesis, the following points should be considered:

-

Exothermic Reaction: The addition of ethanesulfonyl chloride is exothermic. For larger scale reactions, efficient heat dissipation is crucial. The use of a jacketed reactor with a cooling system is recommended. The rate of addition of the sulfonyl chloride should be carefully controlled to maintain the desired reaction temperature.

-

Reagent Purity: Ensure the purity of the starting materials, as impurities can affect the yield and purity of the final product.

-

Work-up: The aqueous work-up can be challenging on a large scale. The use of a larger separatory funnel or an extraction vessel is necessary. The volume of extraction solvent should be scaled proportionally.

-

Purification: Recrystallization is a more practical purification method for large quantities compared to column chromatography. The choice of recrystallization solvent may need to be optimized for optimal yield and purity on a larger scale.

-

Safety: A thorough risk assessment should be conducted before performing the reaction on a large scale. This includes evaluating the hazards of all reagents and implementing appropriate engineering controls and personal protective equipment.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the use of anhydrous solvent and reagents. |

| Loss of product during work-up. | Ensure complete extraction by performing multiple extractions. Avoid overly aggressive washing steps. | |

| Impure Product | Presence of starting material. | Ensure the reaction has gone to completion. Optimize the purification method (recrystallization solvent or chromatography gradient). |

| Formation of di-sulfonated by-product. | Ensure slow and controlled addition of ethanesulfonyl chloride at low temperature. | |

| Reaction does not start | Inactive reagents. | Use fresh, high-purity reagents. Ensure the solvent is anhydrous. |

Safety Precautions

-

Ethanesulfonyl chloride is corrosive and a lachrymator. It reacts with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Pyridine is flammable and toxic. It should be handled in a fume hood.

-

5-amino-2-methoxypyrimidine is an irritant. Avoid inhalation and contact with skin and eyes.

-

The reaction should be carried out in a well-ventilated area, away from ignition sources.

-

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide. By following the detailed experimental procedure and considering the scalability and safety guidelines, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. The provided rationale and troubleshooting guide offer additional support for the successful execution of this synthesis.

References

-

Fan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2735. [Link]

-

Shevyrin, V., et al. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Journal of Mass Spectrometry, 51(10), 969-979. [Link]

-

Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

-

Behera, A. K., et al. (2018). An Efficient Synthetic Protocol for the Synthesis of 2-(1H-Indol-5-yl)- Ethanesulfonic Acid Methylamide: A Potential Synthetic Precursor for Naratriptan and its novel 3-substituted Derivatives. Letters in Organic Chemistry, 15(4), 265-269. [Link]

-

PubChem. (n.d.). 2-(1H-indol-5-yl)-N-methylethanesulfonamide. [Link]

- Google Patents. (n.d.).

-

Elgemeie, G. H., et al. (2021). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–539. [Link]

-

Al-Romaigh, H. A., et al. (2022). The existence of H-bond and halogen bond interactions in N-[2-((5-bromo-2-chloropyrimidin-4-yl)thio)-4-methoxyphenyl]-4-chlorobenzenesulfonamide: Hirshfeld, DFT and molecular docking analysis. Journal of Molecular Structure, 1258, 132644. [Link]

-

Climent, M. J., et al. (2025). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure, 1311, 138123. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. [Link]

-

MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of the Polymethoxyflavones Nobiletin, Tangeretin, Isosinensetin, and Gardenin A–D. [Link]

-

Janoušek, J., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(2), 1637–1649. [Link]

Step-by-step preparation of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide from 5-amino-2-methoxypyrimidine

Executive Summary

This Application Note provides a rigorous, step-by-step protocol for the synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide . This compound represents a critical scaffold in medicinal chemistry, particularly in the development of Endothelin Receptor Antagonists (ERAs) and Kynurenine 3-monooxygenase (KMO) inhibitors.

The synthesis of sulfonamides from electron-deficient heteroarylamines (such as 5-aminopyrimidines) presents specific challenges, primarily due to the reduced nucleophilicity of the amine. This guide details an optimized Pyridine-Catalyzed Sulfonylation strategy that ensures high conversion rates, minimizes bis-sulfonylation byproducts, and simplifies purification.

Chemical Strategy & Mechanism[1][2][3]

The Challenge

The starting material, 5-amino-2-methoxypyrimidine , possesses an amino group at the 5-position. The pyrimidine ring is electron-withdrawing, significantly lowering the nucleophilicity of the exocyclic amine compared to standard anilines or alkyl amines. Standard Schotten-Baumann conditions (DCM/TEA) often result in sluggish reaction kinetics or incomplete conversion.

The Solution: Pyridine Catalysis

We utilize anhydrous pyridine as both the solvent and the nucleophilic catalyst. Pyridine reacts with ethanesulfonyl chloride to form a highly reactive N-ethanesulfonylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the poor nucleophile (the aminopyrimidine) than the free sulfonyl chloride.

Reaction Scheme

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the activation of the sulfonyl chloride by pyridine.

Figure 1: Catalytic activation of sulfonyl chloride by pyridine to overcome low nucleophilicity of the aminopyrimidine.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 5-Amino-2-methoxypyrimidine | 125.13 | 1.0 | 1.00 g | Limiting Reagent |

| Ethanesulfonyl chloride | 128.58 | 1.2 | 0.91 mL (1.23 g) | Electrophile |

| Pyridine (Anhydrous) | 79.10 | Solvent | 10.0 mL | Solvent/Catalyst |

| Dichloromethane (DCM) | 84.93 | Workup | 50 mL | Extraction Solvent |

| 1M HCl (aq) | 36.46 | Workup | 20 mL | Pyridine Removal |

Equipment

-

25 mL Round Bottom Flask (flame-dried or oven-dried).

-

Magnetic stir bar.[1]

-

Ice-water bath.

-

Inert gas balloon (Argon or Nitrogen).

-

Rotary Evaporator.[1]

Experimental Protocol (Step-by-Step)

Phase 1: Reaction Setup

-

Preparation: Equip a 25 mL round bottom flask with a magnetic stir bar and a rubber septum. Flush the system with Nitrogen or Argon.

-

Dissolution: Add 5-Amino-2-methoxypyrimidine (1.0 g, 8.0 mmol) to the flask.

-

Solvent Addition: Add Anhydrous Pyridine (10 mL) via syringe. Stir until a clear, homogeneous solution is obtained.

-

Note: The amine should dissolve readily in pyridine. If not, gentle warming (30°C) is permitted, but cool back down before Step 4.

-

-

Cooling: Submerge the reaction flask in an ice-water bath (0°C) and stir for 10 minutes.

Phase 2: Reagent Addition

-

Addition: Add Ethanesulfonyl chloride (0.91 mL, 9.6 mmol) dropwise over 5–10 minutes using a microsyringe.

-

Critical: The reaction is exothermic. Dropwise addition prevents thermal runaway and minimizes bis-sulfonylation side products.

-

Observation: The solution may turn slightly yellow or orange upon addition.

-

-

Reaction: Remove the ice bath after addition is complete. Allow the reaction to warm to Room Temperature (20–25°C) .

-

Incubation: Stir the mixture at room temperature for 12–16 hours (Overnight).

Phase 3: Monitoring & Workup

-

Validation (TLC/LCMS): Check reaction progress.

-

TLC Eluent: 5% Methanol in DCM.

-

Target: Disappearance of starting amine (lower Rf) and appearance of product (higher Rf).

-

-